

# Application Notes and Protocols for the Synthesis of Phenoxymethylbenzamide Analogues

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## Compound of Interest

Compound Name: *Antitrypanosomal agent 9*

Cat. No.: *B214062*

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This document provides a detailed protocol for the synthesis of phenoxymethylbenzamide analogues, specifically focusing on a modern approach utilizing a PhIO-mediated oxidation reaction for the final hydroxylation step. The provided methodologies are based on established and peer-reviewed chemical literature, offering a reproducible guide for the preparation of these valuable compounds for further research and development.

## Introduction

The 2-(4-hydroxyphenoxy)benzamide scaffold is a key structural motif present in a variety of biologically active compounds, exhibiting a wide range of properties, including antibacterial and antitumor effects.<sup>[1][2]</sup> The synthesis of analogues based on this scaffold is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. The following protocol details a multi-step synthesis culminating in a metal-free, PhIO-mediated oxidation to introduce a hydroxyl group onto the phenoxy ring.<sup>[1]</sup> This method is characterized by its mild reaction conditions and broad applicability.<sup>[1][2]</sup>

## Data Presentation

The following table summarizes the yields for a selection of synthesized 2-(4-hydroxyphenoxy)benzamide analogues with various substituents, demonstrating the scope of

the final oxidation step.

Compound ID	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	Amine	Yield (%)
15a	H	H	H	NH <sub>3</sub>	85.2
15b	H	Cl	H	NH <sub>3</sub>	82.1
15c	H	Br	H	NH <sub>3</sub>	80.5
15d	H	I	H	NH <sub>3</sub>	78.3
15e	H	CH <sub>3</sub>	H	NH <sub>3</sub>	88.9
15f	H	OCH <sub>3</sub>	H	NH <sub>3</sub>	76.4
15g	H	NO <sub>2</sub>	H	NH <sub>3</sub>	65.7
15h	H	CN	H	NH <sub>3</sub>	71.2
15i	H	F	H	NH <sub>3</sub>	89.5
15j	H	F	CH <sub>3</sub>	NH <sub>3</sub>	75.6
14q	CH <sub>3</sub>	H	H	n-Butylamine	62.4
14r	F	H	H	Cyclohexylamine	45.1

Data sourced from Shang, Z., et al. (2024).[\[1\]](#)

## Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of phoxymethylbenzamide analogues.

### Step 1: Synthesis of Methyl 2-Iodobenzoate (Intermediate 1)

- To a solution of 2-iodobenzoic acid (15 g, 0.06 mol) in methanol (200 mL), add concentrated sulfuric acid (9 mL).

- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 7 hours.
- Cool the mixture to room temperature and reduce the volume of the organic solvent by evaporation.
- Add ethyl acetate (80 mL) and wash the organic phase sequentially with 10% aqueous  $\text{Na}_2\text{CO}_3$  (3 x 30 mL), 1 M hydrochloric acid (3 x 30 mL), and water (3 x 15 mL).
- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.

## Step 2: Synthesis of Methyl 2-Phenoxybenzoate (Intermediate 2)

- To a solution of methyl 2-iodobenzoate (4.0 g, 15.26 mmol) and phenol (1.72 g, 18.32 mmol) in toluene (40 mL), add  $\text{Cs}_2\text{CO}_3$  (7.46 g, 22.90 mmol) and copper(I) iodide (2.91 g, 15.26 mmol).
- Stir the reaction mixture at reflux under a nitrogen atmosphere for 4 hours.
- Cool the mixture to room temperature and filter through celite, washing the filter cake with ethyl acetate (3 x 15 mL).
- Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

## Step 3: Synthesis of 2-Phenoxybenzamide Analogues (Intermediate 3)

- To a solution of methyl 2-phenoxybenzoate (1.0 g, 4.38 mmol) and the desired amine (1.0 mL) in methanol (40 mL), add sodium methoxide (0.47 g, 8.70 mmol).
- Stir the reaction solution at reflux under a nitrogen atmosphere for 6 hours.
- Cool the mixture to room temperature and add water (35 mL).

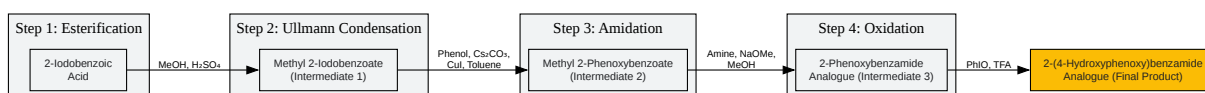
- Collect the resulting precipitate by filtration, wash with water (3 x 10 mL), and dry to yield the desired 2-phenoxybenzamide analogue.

## Step 4: Synthesis of 2-(4-Hydroxyphenoxy)benzamide Analogues (Final Product)

- To a solution of the substituted 2-phenoxybenzamide (1.0 mmol) in trifluoroacetic acid (TFA, 10 mL), add iodosobenzene (PhIO) as the oxidant at a substrate-to-oxidant ratio of 1:2.[1][2]
- Stir the reaction solution at room temperature for 4 hours.[1]
- Add 10% aqueous  $\text{Na}_2\text{CO}_3$  (30 mL) and extract the product with ethyl acetate (3 x 15 mL).
- Wash the combined organic phases sequentially with saturated saline (3 x 15 mL).
- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography (THF:EA = 1:2) to obtain the final 2-(4-hydroxyphenoxy)benzamide analogue.[1]

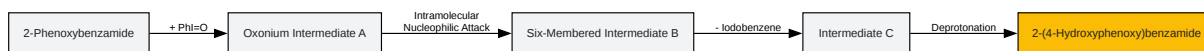
## Visualizations

The following diagrams illustrate the synthetic workflow and the proposed mechanism for the key oxidation step.



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Caption: Synthetic workflow for phenoxybenzamide analogues.



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Caption: Proposed mechanism for the PhIO-mediated oxidation.[1]

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## References

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